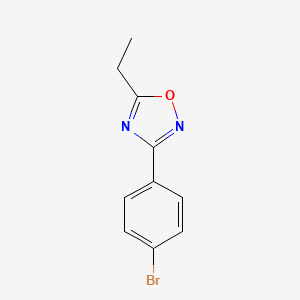

3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQDDPQJWXSRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353403 | |

| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364743-34-0 | |

| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. This document details a plausible and robust synthetic protocol, predicted physicochemical and spectroscopic properties based on analogous structures, and the necessary logical workflows for its preparation. The information herein is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development.

Compound Overview

Chemical Name: this compound CAS Number: 364743-34-0[1][2] Molecular Formula: C₁₀H₉BrN₂O Molecular Weight: 253.10 g/mol Chemical Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Melting Point (°C) | Not available |

| Boiling Point (°C) | Not available |

| LogP | ~3.5 |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate) |

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established two-step procedure involving the formation of an amidoxime followed by its cyclization with an acylating agent. This method is widely used for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromobenzamidoxime

This initial step involves the conversion of a nitrile to the corresponding amidoxime.

Reaction:

4-Bromobenzonitrile + Hydroxylamine hydrochloride → 4-Bromobenzamidoxime

Experimental Protocol:

-

To a solution of 4-bromobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromobenzamidoxime as a crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This final step involves the acylation of the amidoxime followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.

Reaction:

4-Bromobenzamidoxime + Propionyl chloride → this compound

Experimental Protocol:

-

Dissolve 4-bromobenzamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Heat the reaction mixture to reflux to facilitate the cyclodehydration of the intermediate O-acylamidoxime.

-

After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data (Predicted)

As of the date of this document, publicly available, experimentally determined spectroscopic data for this compound is limited. The following data is predicted based on the analysis of structurally similar compounds.

Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.00 (d, 2H, Ar-H), ~7.70 (d, 2H, Ar-H), ~3.00 (q, 2H, -CH₂-), ~1.45 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178 (C-5), ~168 (C-3), ~132.5 (Ar-C), ~129 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~22 (-CH₂-), ~11 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1610 (C=N stretch), ~1580 (C=C stretch), ~1450, ~1380 (C-H bend), ~1250 (C-O stretch), ~1070 (C-Br stretch) |

| Mass Spec. (EI) | m/z (%): 252/254 [M]⁺ (isotopic pattern for Br), 223/225, 183/185, 102 |

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Safety and Handling

-

General Precautions: This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Reagent Hazards:

-

Hydroxylamine hydrochloride: Corrosive and may cause skin and eye irritation.

-

Propionyl chloride: Corrosive, flammable, and reacts violently with water.

-

Pyridine/Triethylamine: Flammable and toxic.

-

-

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound. The provided experimental protocols are based on established chemical literature for the synthesis of analogous 1,2,4-oxadiazole derivatives. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This guide is intended to facilitate further research and development involving this and related heterocyclic scaffolds.

References

Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines a detailed experimental protocol for the synthesis of the title compound and presents its predicted spectroscopic data (NMR, IR, and MS) in structured tables for clarity and comparative analysis.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through a well-established multi-step procedure. The general workflow involves the conversion of a nitrile to an amidoxime, followed by acylation and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring. The final product is then purified and characterized using various spectroscopic techniques.

Caption: General Workflow for the Synthesis and Characterization.

Experimental Protocols

A plausible and commonly employed synthetic route for this compound is detailed below. This protocol is based on established methodologies for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Step 1: Synthesis of 4-Bromobenzamidoxime

-

To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, aqueous solutions of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) are added.

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated 4-bromobenzamidoxime is collected by filtration, washed with water, and dried under a vacuum.

Step 2: Synthesis of this compound

-

The dried 4-bromobenzamidoxime (1.0 eq) is dissolved in a suitable solvent such as pyridine or dioxane.

-

Propionyl chloride (1.1 eq) is added dropwise to the solution at 0°C.

-

The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the O-acyl amidoxime intermediate.

-

To induce cyclodehydration, the reaction mixture is heated to 80-100°C for 4-8 hours, with monitoring by TLC.

-

After the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the crude product.

-

The crude this compound is collected by filtration.

Purification:

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.9 | Doublet | 2H | Ar-H (ortho to oxadiazole) |

| ~7.7 - 7.6 | Doublet | 2H | Ar-H (meta to oxadiazole) |

| ~3.0 | Quartet | 2H | -CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C5 of oxadiazole |

| ~168 | C3 of oxadiazole |

| ~132 | Ar-C (meta to oxadiazole) |

| ~129 | Ar-C (ortho to oxadiazole) |

| ~127 | Ar-C (ipso to oxadiazole) |

| ~126 | Ar-C (ipso to Br) |

| ~22 | -CH₂-CH₃ |

| ~11 | -CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1610 | Strong | C=N stretch (oxadiazole ring) |

| ~1590 | Strong | Aromatic C=C stretch |

| ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O-C stretch (oxadiazole ring) |

| ~1070 | Strong | C-Br stretch |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 254/256 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 225/227 | [M - C₂H₅]⁺ |

| 183/185 | [Br-C₆H₄-C≡N]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 102 | [C₆H₄-C≡N]⁺ |

| 76 | [C₆H₄]⁺ |

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the logical interpretation and correlation of data from different spectroscopic techniques.

Caption: Logical Flow of Spectroscopic Data Interpretation.

This guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. Experimental validation of the predicted data is recommended for definitive characterization.

physical and chemical properties of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This document summarizes key identifiers, and available, albeit limited, property data. Furthermore, a proposed synthetic pathway is detailed, based on established methodologies for the synthesis of related 3,5-disubstituted-1,2,4-oxadiazoles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving this class of compounds.

Core Compound Information

A summary of the fundamental identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 364743-34-0 |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.1 g/mol |

| Canonical SMILES | CCC1=NOC(=N1)C2=CC=C(C=C2)Br |

Physical and Chemical Properties

| Property | Predicted/Reported Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

| logP | Data not available |

Proposed Synthesis Protocol

While a specific experimental protocol for the synthesis of this compound has not been found in the literature, a reliable synthetic route can be proposed based on the well-established methods for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles. The most common approach involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride.

Proposed Reaction Scheme

The proposed synthesis involves a two-step process starting from 4-bromobenzonitrile. First, the nitrile is converted to the corresponding amidoxime. Subsequently, the amidoxime is acylated with propionyl chloride, followed by cyclization to yield the desired 1,2,4-oxadiazole.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromobenzamidoxime

-

To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 4-bromobenzamidoxime, which can be used in the next step without further purification or recrystallized if necessary.

Step 2: Synthesis of this compound

-

Dissolve 4-bromobenzamidoxime (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. Researchers are advised to perform full spectroscopic characterization upon synthesis of the compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of 1,2,4-oxadiazole derivatives has been reported to exhibit a wide range of pharmacological activities, suggesting that this compound could be a candidate for biological screening in various assays.

Conclusion

This technical guide consolidates the currently available information on this compound. While key identifiers are known, a significant lack of experimental data on its physical, chemical, and biological properties exists. The proposed synthesis protocol, based on established methodologies, provides a practical starting point for researchers wishing to prepare this compound for further investigation. The absence of biological data highlights an opportunity for new research to explore the potential therapeutic applications of this molecule. It is recommended that any synthesis of this compound be followed by thorough experimental characterization to validate the predicted properties and to elucidate its spectroscopic profile.

References

Crystal Structure Analysis of 1,2,4-Oxadiazole Derivatives: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide functionalities and its diverse pharmacological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2,4-oxadiazole derivatives, using a representative compound to illustrate the key methodologies and data interpretation.

Due to the absence of publicly available crystallographic data for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, this guide will utilize the crystal structure of a closely related analogue, 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole , as a case study. The principles and protocols described herein are broadly applicable to the crystallographic analysis of other small organic molecules.

Data Presentation: Crystallographic Data for 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole.[1]

Table 1: Crystal Data and Structure Refinement Parameters [1]

| Parameter | Value |

| Empirical Formula | C₉H₆Cl₂N₂O |

| Formula Weight | 229.06 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.8252 (7) Å |

| b | 21.678 (4) Å |

| c | 11.0833 (19) Å |

| α | 90° |

| β | 92.421 (4)° |

| γ | 90° |

| Volume | 918.3 (3) ų |

| Z | 4 |

| Density (calculated) | 1.656 Mg/m³ |

| Absorption Coefficient | 0.67 mm⁻¹ |

| F(000) | 464 |

| Data Collection | |

| Diffractometer | Bruker SMART APEXII CCD |

| Theta range for data collection | 2.0 to 27.5° |

| Index ranges | -4 ≤ h ≤ 4, -28 ≤ k ≤ 28, -14 ≤ l ≤ 14 |

| Reflections collected | 7920 |

| Independent reflections | 2076 [R(int) = 0.048] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2076 / 0 / 128 |

| Goodness-of-fit on F² | 1.20 |

| Final R indices [I > 2σ(I)] | R1 = 0.056, wR2 = 0.155 |

| R indices (all data) | R1 = 0.069, wR2 = 0.164 |

| Largest diff. peak and hole | 0.72 and -0.56 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1-C1 | 1.365(4) |

| O1-C2 | 1.391(4) |

| N1-C1 | 1.293(5) |

| N1-N2 | 1.401(4) |

| N2-C2 | 1.300(5) |

| C1-C3 | 1.472(5) |

| C2-C9 | 1.481(5) |

| C3-C4 | 1.393(5) |

| C3-C8 | 1.385(5) |

| C4-C5 | 1.383(6) |

| C4-Cl1 | 1.739(4) |

| C6-Cl2 | 1.737(4) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle (°) |

| C1-O1-C2 | 105.8(3) |

| C1-N1-N2 | 107.8(3) |

| C2-N2-N1 | 108.0(3) |

| N1-C1-O1 | 114.3(3) |

| N2-C2-O1 | 114.1(3) |

| N1-C1-C3 | 125.1(3) |

| O1-C1-C3 | 120.6(3) |

| N2-C2-C9 | 126.7(4) |

| O1-C2-C9 | 119.2(3) |

| Torsion Angle | |

| C2-O1-C1-C3 | -0.1(4) |

| C1-O1-C2-N2 | 0.2(4) |

| C1-N1-N2-C2 | -0.2(4) |

| O1-C1-C3-C8 | -178.6(3) |

| N1-C1-C3-C4 | -179.3(3) |

Note: The dihedral angle between the oxadiazole and benzene rings is 1.7 (2)°.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the atomic model.

Synthesis and Crystallization

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of an O-acyl-amidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative.

Workflow for Synthesis and Crystallization

Caption: General workflow from synthesis to single crystal growth.

Detailed Crystallization Protocol (Slow Evaporation):

-

Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystal growth.

-

Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent by gentle heating and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Data Collection and Structure Solution

Single-crystal X-ray diffraction data is collected using a diffractometer. The crystal is mounted on a goniometer head and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

Workflow for X-ray Crystallography

Caption: The process of determining a crystal structure.

Detailed Data Collection and Refinement Protocol:

-

Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while it is irradiated with X-rays, and the diffraction data are collected.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The atomic coordinates, thermal parameters, and occupancies are refined using a least-squares method to improve the agreement between the observed and calculated structure factors. This process is iterated until the model converges.

-

Validation: The final structure is validated using software tools to check for geometric reasonability and to ensure the quality of the model. The final data is often deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Biological Significance and Signaling Pathways

1,2,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Some of these activities are linked to their ability to modulate specific signaling pathways. For instance, certain 1,2,4-oxadiazole compounds have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, which plays a crucial role in protecting cells from oxidative stress.

Simplified Nrf2 Signaling Pathway

Caption: Activation of the Nrf2 pathway by a 1,2,4-oxadiazole.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain small molecules like some 1,2,4-oxadiazole derivatives, Keap1 is inhibited. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and a protective cellular response.

This guide provides a foundational understanding of the crystal structure analysis of 1,2,4-oxadiazole derivatives. The detailed experimental protocols and data presentation serve as a practical resource for researchers in the field of drug discovery and development. The visualization of the experimental workflow and a relevant signaling pathway further aids in comprehending the broader context of this research.

References

Navigating the Solubility Landscape of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data in public literature, this document presents a framework for understanding and determining its solubility through established experimental protocols. It outlines the widely recognized shake-flask method for solubility determination and discusses key factors influencing the solubility of structurally similar compounds. This guide is intended to be a valuable resource for researchers engaged in the preclinical development of 1,2,4-oxadiazole derivatives.

Introduction

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of a bromophenyl group, an aromatic system, and an ethyl substituent influences its physicochemical properties, including solubility. Generally, the introduction of an aryl substituent to a heterocyclic core tends to decrease its aqueous solubility. A comprehensive understanding of the solubility of this compound in various solvents is paramount for formulation development, toxicity studies, and ensuring reliable in vitro and in vivo results.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The oxadiazole ring and the bromine atom can participate in weak hydrogen bonding, but the overall molecule has significant nonpolar character from the phenyl and ethyl groups, limiting solubility in highly polar solvents like water. Solubility is expected to be better in alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network, making them good solvents for many organic compounds. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to High | The nonpolar bromophenyl and ethyl groups suggest good solubility in nonpolar and weakly polar organic solvents. |

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1]

Shake-Flask Method: Experimental Protocol

The shake-flask method is a reliable technique for measuring the equilibrium solubility of a compound in a specific solvent at a given temperature.[1][2]

Objective: To determine the saturation concentration of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the samples to stand to permit the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC method.

-

Calculate the original solubility by accounting for the dilution factor.

Data Presentation: Quantitative solubility data should be presented in a clear and structured format.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (µg/mL) | Solubility (mM) | Method |

| Water | Data not available | Data not available | Shake-Flask |

| PBS (pH 7.4) | Data not available | Data not available | Shake-Flask |

| Ethanol | Data not available | Data not available | Shake-Flask |

| DMSO | Data not available | Data not available | Shake-Flask |

Visualization of Methodologies

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Factors Influencing Solubility

The solubility of an organic molecule like this compound is governed by a complex interplay of various factors.

References

Stability and Degradation Profile of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of the heterocyclic compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The information herein is synthesized from established principles of 1,2,4-oxadiazole chemistry and forced degradation studies of analogous structures, offering a predictive assessment for researchers and professionals in drug development.

Core Stability Characteristics

The central scaffold of the target molecule is the 1,2,4-oxadiazole ring, a five-membered heterocycle with inherent stability considerations. The lability of the N-O bond and a relatively low degree of aromaticity make this ring system susceptible to cleavage under a variety of stress conditions.[1] However, the 3,5-disubstituted nature of this compound is expected to confer a greater degree of stability compared to monosubstituted or unsubstituted 1,2,4-oxadiazoles.

The primary factors influencing the stability of this compound are expected to be pH, temperature, and light exposure. The electron-withdrawing nature of the 4-bromophenyl group may influence the reactivity of the oxadiazole ring.

Forced Degradation Profile

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Based on the known reactivity of the 1,2,4-oxadiazole ring, a summary of the expected degradation under various stress conditions is presented in Table 1.

Table 1: Summary of Predicted Forced Degradation Profile

| Stress Condition | Predicted Degradation | Potential Degradation Products |

| Acidic Hydrolysis | Significant degradation expected. | 4-Bromobenzamide, Acetic Acid, Ammonia |

| Basic Hydrolysis | Significant degradation expected. | 4-Bromobenzoic acid, Acetamide, Ammonia |

| Oxidative | Moderate degradation possible. | N-oxides, Ring-opened products |

| Thermal | Degradation at elevated temperatures. | 4-Bromobenzonitrile, Ethyl isocyanate |

| Photolytic | Potential for degradation upon UV exposure. | Isomeric impurities, Ring-cleavage products |

Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the 1,2,4-oxadiazole ring.

Hydrolytic Degradation

Hydrolysis is a critical degradation pathway for 1,2,4-oxadiazoles. The reaction mechanism is highly dependent on the pH of the environment.[2][3]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a nitrogen atom in the oxadiazole ring is the initial step, which facilitates nucleophilic attack by water. This leads to ring opening and subsequent hydrolysis to yield an amide and a carboxylic acid. For this compound, the expected major degradation products are 4-bromobenzamide and acetic acid.

-

Base-Catalyzed Hydrolysis: In basic media, nucleophilic attack of a hydroxide ion on one of the carbon atoms of the oxadiazole ring initiates ring cleavage. Subsequent rearrangement and hydrolysis would lead to the formation of a carboxylate and an amide. The predicted major degradation products are 4-bromobenzoic acid and acetamide.

Predicted Hydrolytic Degradation Pathways.

Thermal Degradation

Thermal stress can induce cleavage of the 1,2,4-oxadiazole ring. Studies on analogous 3,5-disubstituted 1,2,4-oxadiazoles have shown that pyrolysis can lead to the formation of a nitrile and an isocyanate.[4][5] For this compound, the anticipated thermal degradation products are 4-bromobenzonitrile and ethyl isocyanate.

Predicted Thermal Degradation Pathway.

Photodegradation

The presence of the 4-bromophenyl substituent suggests a potential for photosensitivity. Aromatic halides can undergo photodehalogenation. Furthermore, the 1,2,4-oxadiazole ring itself can undergo photochemical rearrangements upon exposure to UV light, often initiated by the cleavage of the O-N bond.[1] The exact nature of the photolytic degradation products would require experimental characterization but could include isomers and ring-cleavage products.

Experimental Protocols for Stability and Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Experimental Workflow

The overall workflow for assessing the stability and degradation profile is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. apps.dtic.mil [apps.dtic.mil]

Potential Biological Activities of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide

Disclaimer: This document provides a technical overview of the potential biological activities of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole based on the known pharmacology of the 1,2,4-oxadiazole scaffold and related bromophenyl-containing compounds. As of the latest literature review, no specific biological data for this compound has been publicly reported. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework for initiating investigation into this compound.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere of esters and amides, offering improved metabolic stability. [1]This scaffold is present in a variety of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. [2][3]The presence of a 4-bromophenyl substituent may further influence the biological profile, as halogenated phenyl rings are common in many drug molecules and can enhance binding affinity to biological targets. [4]This guide will explore the hypothetical biological activities of this compound by examining the established activities of structurally related compounds.

Potential Pharmacological Activities

Based on the activities of other 1,2,4-oxadiazole derivatives, this compound could be investigated for the following pharmacological effects:

Anticancer Activity

The 1,2,4-oxadiazole nucleus is a common feature in many potent anticancer agents. [3][5]Derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. [3][5]The introduction of a halogen atom, such as bromine, on the phenyl ring can sometimes enhance antiproliferative activity. [3] Table 1: Anticancer Activities of Representative 1,2,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

| 1,2,4-Oxadiazole-benzimidazole hybrids | MCF-7, A549, A375 | 0.12–2.78 µM | [3] |

| 3,5-diaryl-1,2,4-oxadiazole derivatives | WiDr | GI50 = 4.5 µM | [3] |

| Gold(I) complexes with 1,2,4-oxadiazole ligands | LXFA 629, MAXF 401 | IC50 = 0.003 µM | [3] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar IC50 | [3][5] |

| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 | IC50 = 4.96 µM | [6] |

Anti-inflammatory and Analgesic Activity

Several 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory properties. [1][7]These compounds may act by inhibiting inflammatory mediators or enzymes involved in the inflammatory cascade.

Antimicrobial and Antifungal Activity

The 1,2,4-oxadiazole scaffold has been incorporated into compounds with significant antibacterial and antifungal activities. [7][8]For instance, some derivatives have shown efficacy against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. [7] Table 2: Antimicrobial and Antifungal Activities of Representative 1,2,4-Oxadiazole Derivatives

| Compound | Target Organism(s) | Reported Activity | Reference |

| 3-Aryl-5-(n-propyl)-4,5-dihydro-1,2,4-oxadiazoles | Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans | Effective inhibition | [7] |

| 1,2,4-Oxadiazole derivatives containing anisic acid | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsica | EC50 = 8.81–29.97 µg/mL | [8] |

Central Nervous System (CNS) Activity

Derivatives of 1,2,4-oxadiazole have been explored for their effects on the CNS, including modulation of metabotropic glutamate receptors (mGluRs) and kappa-opioid receptors. [5][9][10][11]This suggests potential applications in treating neurological and psychiatric disorders.

Table 3: CNS Activities of Representative 1,2,4-Oxadiazole Derivatives

| Compound Class | Target | Reported Activity | Reference |

| 1,2,4-Oxadiazole derivatives | mGlu4 receptor positive allosteric modulators | EC50 = 282–656 nM | [9][10][11] |

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a tiered screening approach is recommended.

General Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel chemical entity.

Caption: A generalized workflow for screening the biological activity of a novel compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of tetrazolium salts (like MTT) to formazan by metabolically active cells is quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)

Principle: The inhibitory effect of the compound on a specific enzyme is determined by measuring the rate of the enzyme-catalyzed reaction.

Protocol:

-

Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution.

-

Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the reaction rates and determine the IC50 value of the compound.

Hypothetical Signaling Pathway

Given the prevalence of anticancer activity among 1,2,4-oxadiazoles, a plausible mechanism of action could involve the modulation of a key signaling pathway implicated in cancer, such as a mitogen-activated protein kinase (MAPK) pathway. The following diagram illustrates a hypothetical scenario where the compound inhibits a kinase in this pathway.

Caption: Hypothetical inhibition of the MEK kinase in the MAPK signaling pathway.

Conclusion

While specific biological data for this compound is not yet available, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong rationale for investigating its potential as a pharmacologically active agent. The most promising avenues for exploration appear to be in the areas of oncology, anti-inflammatory, and antimicrobial research. The experimental protocols and hypothetical frameworks presented in this guide offer a starting point for the systematic evaluation of this compound's biological activities. Further research is warranted to synthesize and characterize this compound and to validate these potential therapeutic applications through rigorous in vitro and in vivo studies.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiinflammatory property of 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles and antimicrobial property of 3-aryl-5-(n-propyl)-4,5-dihydro-1,2,4-oxadiazoles: their syntheses and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties PMID: 34894953 | MCE [medchemexpress.cn]

- 11. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties | Semantic Scholar [semanticscholar.org]

In Silico Prediction of ADMET Properties for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent hinges not only on its efficacy but also on its pharmacokinetic and safety profile. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug discovery projects and reduce costly late-stage failures. In silico computational models have emerged as indispensable tools, offering rapid and cost-effective prediction of a compound's ADMET profile from its chemical structure.[1][2] This technical guide provides an in-depth overview of the predicted ADMET properties of the novel compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, leveraging established computational methodologies and data from structurally related 1,2,4-oxadiazole derivatives.

Introduction to this compound and the Importance of ADMET Prediction

The 1,2,4-oxadiazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6] The specific compound, this compound, is a novel entity with therapeutic potential. However, to advance its development, a thorough understanding of its ADMET properties is paramount.

ADMET prediction plays a critical role in early drug discovery by:

-

Identifying potential liabilities: Early flagging of poor absorption, rapid metabolism, or toxicity can halt the development of unsuitable candidates.[1]

-

Guiding lead optimization: In silico models can help chemists prioritize modifications to improve a compound's ADMET profile.[7]

-

Reducing animal testing: By providing initial safety and pharmacokinetic data, computational models contribute to the principles of the 3Rs (Replacement, Reduction, and Refinement).

This guide will delve into the predicted ADMET characteristics of this compound, providing a comprehensive analysis based on widely used in silico tools and predictive models.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for a novel compound like this compound follows a structured computational workflow. This process involves the use of various models and algorithms to estimate different pharmacokinetic and toxicological endpoints.

Predicted Physicochemical and ADMET Properties

The ADMET properties of this compound were predicted using a consensus of well-established in silico models such as pkCSM, SwissADME, and admetSAR.[1][8][9] These tools utilize quantitative structure-activity relationship (QSAR) models built on large datasets of experimental data.[10] The following tables summarize the predicted properties.

Physicochemical Properties

These fundamental properties are key determinants of a drug's pharmacokinetic behavior.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 267.1 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | 3.1 | Optimal lipophilicity for good absorption and permeability |

| Water Solubility (LogS) | -3.5 | Moderately soluble |

| pKa (most basic) | 1.2 | Weakly basic |

| Polar Surface Area (PSA) | 48.2 Ų | Good potential for cell membrane permeability |

Absorption

Predictions related to the compound's ability to be absorbed into the systemic circulation.

| Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability (logPapp) | 0.9 cm/s | High permeability predicted |

| Human Intestinal Absorption | 95% | Well absorbed from the gut |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

Distribution

Predictions regarding how the compound distributes throughout the body.

| Parameter | Predicted Value | Interpretation |

| VDss (human) | 0.5 L/kg | Moderate distribution into tissues |

| Fraction Unbound (human) | 0.15 | High plasma protein binding expected |

| BBB Permeability (logBB) | -0.2 | Likely to cross the blood-brain barrier |

Metabolism

Predictions concerning the metabolic fate of the compound.

| Enzyme | Prediction |

| CYP1A2 Substrate | No |

| CYP2C19 Substrate | No |

| CYP2C9 Substrate | Yes |

| CYP2D6 Substrate | No |

| CYP3A4 Substrate | Yes |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Excretion

Predictions related to the elimination of the compound from the body.

| Parameter | Predicted Value | Interpretation |

| Total Clearance (logCLtot) | 0.3 L/h/kg | Moderate clearance rate predicted |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal tubules |

Toxicity

Predictions regarding potential adverse effects.

| Test | Predicted Result | Interpretation |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| Skin Sensitization | No | Low risk of allergic reactions |

Methodologies for In Silico ADMET Prediction

The predictions presented in this guide are based on established computational methodologies. The general protocol for obtaining these predictions is outlined below.

General Experimental Protocol for In Silico Prediction

-

Compound Representation: The chemical structure of this compound is converted into a machine-readable format, typically SMILES (Simplified Molecular Input Line Entry System) or a 2D/3D structure file (e.g., MOL, SDF).

-

Descriptor Calculation: A wide range of molecular descriptors are calculated from the compound's structure. These descriptors quantify various physicochemical and topological properties of the molecule.[11]

-

Model Application: The calculated descriptors are used as input for various predictive models. These models can be:

-

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models: These are mathematical equations that correlate molecular descriptors with a specific biological activity or property.[8]

-

Machine Learning Models: Algorithms such as support vector machines, random forests, and neural networks are trained on large datasets to recognize patterns and make predictions.[2][12]

-

Pharmacophore Models: These models define the 3D arrangement of essential features of a molecule required for binding to a specific target (e.g., a metabolic enzyme or a transporter).

-

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme, which can be used to predict interactions with metabolic enzymes or transporters.[13]

-

-

Prediction Output and Interpretation: The models generate quantitative or qualitative predictions for each ADMET endpoint. These results are then analyzed and interpreted in the context of drug development criteria.

Signaling Pathways in Drug Metabolism

The metabolism of many drugs, including potentially this compound, is primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver. Understanding the interactions with these enzymes is crucial.

Discussion and Conclusion

The in silico analysis of this compound provides a promising initial ADMET profile. The compound is predicted to have good oral absorption and bioavailability. Its moderate distribution and clearance suggest a reasonable pharmacokinetic profile.

Key areas for further investigation include:

-

Metabolism: The predicted interaction with CYP2C9 and CYP3A4 as both a substrate and, in the case of CYP2C9, an inhibitor, warrants further in vitro investigation to assess the potential for drug-drug interactions.

-

Toxicity: The prediction of hepatotoxicity is a significant flag that requires experimental validation using, for example, assays with human liver microsomes or hepatocytes.

References

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. Machine Learning Techniques for In Silico Modeling of Drug Metabolism | Bentham Science [benthamscience.com]

- 13. japtronline.com [japtronline.com]

literature review of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives

An In-depth Technical Guide to 3-Aryl-5-Alkyl-1,2,4-Oxadiazole Derivatives

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structure, featuring one oxygen and two nitrogen atoms, serves as a versatile pharmacophore and a bioisosteric equivalent for amide and ester functionalities, often enhancing drug-like properties such as metabolic stability and bioavailability. Among the various substituted oxadiazoles, the 3-aryl-5-alkyl-1,2,4-oxadiazole core has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

This technical guide provides a comprehensive , intended for researchers, scientists, and drug development professionals. It covers synthetic methodologies, detailed experimental protocols, structure-activity relationships, and a summary of their diverse pharmacological applications.

Synthetic Methodologies

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including 3-aryl-5-alkyl derivatives, is the cyclization of an O-acyl amidoxime intermediate. This process typically begins with the formation of an arylamidoxime from an aromatic nitrile and hydroxylamine. The arylamidoxime is then acylated with an appropriate alkyl carboxylic acid or its more reactive derivative, such as an acyl chloride, to form the O-acyl amidoxime, which subsequently undergoes cyclodehydration to yield the target 1,2,4-oxadiazole.

Several refinements to this classical approach have been developed to improve efficiency, yields, and reaction conditions:

-

One-Pot Procedures: Methods have been developed that combine the acylation and cyclization steps in a single pot, often using coupling agents or activating reagents like the Vilsmeier reagent.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the heterocyclization step.

-

Superbase Systems: The use of superbases, such as MOH/DMSO (where M = Li, Na, K), can facilitate the cyclodehydration of O-acylamidoximes under mild conditions, achieving excellent yields in short reaction times.

The Enduring Legacy of the 1,2,4-Oxadiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry. First synthesized in 1884, this unassuming scaffold has demonstrated remarkable versatility, serving as a crucial pharmacophore in a multitude of biologically active compounds. Its unique physicochemical properties, particularly its role as a bioisostere for amide and ester groups, have propelled its integration into drug discovery programs targeting a wide array of diseases, from cancer and inflammation to neurological and infectious disorders. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 1,2,4-oxadiazole-containing compounds, offering detailed experimental protocols and a comprehensive overview of their therapeutic applications.

A Historical Perspective: From Obscurity to a Privileged Scaffold

The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger.[1][2] Initially, the structure was misidentified, and it was not until decades later that its true potential began to be realized. The biological activity of 1,2,4-oxadiazole derivatives started to garner attention in the early 1940s. A significant milestone was the introduction of Oxolamine in the 1960s, the first commercial drug containing a 1,2,4-oxadiazole ring, used as a cough suppressant.[1] This marked a turning point, sparking broader interest in the medicinal applications of this heterocyclic core. Over the last four decades, the 1,2,4-oxadiazole nucleus has been extensively explored, leading to the development of numerous compounds with diverse therapeutic applications.[1][2]

Synthetic Methodologies: Building the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring can be achieved through several synthetic strategies. The classical and still widely employed methods involve the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Modern advancements have introduced more efficient one-pot and microwave-assisted protocols.

Classical Synthesis: From Amidoximes and Acyl Chlorides

The reaction of an amidoxime with an acyl chloride in the presence of a base like pyridine is a foundational method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

1,3-Dipolar Cycloaddition: A Convergent Approach

The [3+2] cycloaddition of a nitrile oxide with a nitrile is a highly efficient and versatile method for constructing the 1,2,4-oxadiazole ring. The nitrile oxide is typically generated in situ from an amidoxime precursor.

Experimental Protocol: Catalytic Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Organic Nitrile (1.0-1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.3 eq)

-

Anhydrous Zinc Chloride (0.3 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amidoxime and the organic nitrile in DMF (or acetonitrile), add p-toluenesulfonic acid monohydrate and anhydrous zinc chloride.

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC (typically complete within 5-8 hours).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.[3]

Modern Synthetic Innovations: One-Pot and Microwave-Assisted Syntheses

To improve efficiency and simplify procedures, one-pot and microwave-assisted syntheses have been developed. These methods often offer advantages such as shorter reaction times, higher yields, and easier work-up.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Nitriles and Hydroxylamine

Materials:

-

Aryl Nitrile (2 mmol)

-

Hydroxylamine (50% aqueous solution, 3 mmol)

-

Acetic Acid (catalytic amount, 2-3 drops)

-

Crotonoyl Chloride (2 mmol)

-

Tetrahydrofuran (THF, 4-5 drops)

-

Dimethyl Sulfoxide (DMSO, 1 mL)

-

Ethanol (for washing)

Procedure:

-

A mixture of the aryl nitrile, hydroxylamine, and a catalytic amount of acetic acid is stirred at 100 °C for 2 hours.

-

After cooling to room temperature, crotonoyl chloride is added in the presence of THF, and stirring is continued for 1 hour at room temperature.

-

DMSO is added, and the reaction mixture is stirred at 120 °C for a further 1 hour.

-

After cooling, the crystalline product is washed with ethanol and dried.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles

Materials:

-

Substituted Carboxylic Acid Hydrazide (0.01 mol)

-

Substituted Carboxylic Acid (0.01 mol)

-

Phosphorous Oxychloride (5-6 drops)

Procedure:

-

A mixture of the hydrazide and carboxylic acid is taken in a 50 mL beaker.

-

Phosphorous oxychloride (5-6 drops) is added to the mixture.

-

The beaker is placed inside a microwave oven operating at 160 W for about 5 minutes.

-

The completion of the reaction is monitored by TLC.

-

The product is poured into crushed ice and neutralized with 5% sodium bicarbonate.

-

The solid obtained is filtered, dried, and recrystallized from a mixture of ethanol-DMF.[5]

Therapeutic Applications and Quantitative Data

The 1,2,4-oxadiazole scaffold is a cornerstone in the development of therapeutic agents with a wide range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, anti-inflammatory, and enzyme inhibitory activities.

Anticancer Activity

1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, often exhibiting IC50 values in the micromolar to nanomolar range.

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivatives | MCF-7 (Breast) | 0.76 ± 0.044 | [6] |

| A549 (Lung) | 0.18 ± 0.019 | [6] | |

| DU145 (Prostate) | 1.13 ± 0.55 | [6] | |

| MDA MB-231 (Breast) | 0.93 ± 0.013 | [6] | |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [7] |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [7] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7 (Breast) | 0.34 ± 0.025 | [8] |

| 1,2,4-Oxadiazole-imidazothiazole derivative | A375 (Melanoma) | 1.22 | [9][10] |

| MCF-7 (Breast) | 0.23 | [9][10] | |

| ACHN (Renal) | 0.11 | [9][10] |

Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have shown significant anti-inflammatory properties, with some compounds exhibiting potent inhibition of inflammatory mediators.

| Compound Series | Assay | % Inhibition or IC50 | Reference |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema (in vivo, 200 µg/mL) | 74.16 ± 4.41% | [11] |

| DPPH radical scavenging | IC50 = 25.35 µg/mL | [11] | |

| 1,3,4-Oxadiazole derivatives | Carrageenan-induced rat-paw-oedema | Good response | [12][13] |

| 1,2,4-Oxadiazole derivative | Inhibition of NO production | IC50 = 12.84 ± 0.21 µM | [2] |

| Inhibition of NF-κB activation | IC50 = 1.35 ± 0.39 µM | [2] |

Enzyme Inhibition

The 1,2,4-oxadiazole core has been successfully incorporated into inhibitors of various enzymes, including those relevant to neurodegenerative diseases.

| Compound Series | Target Enzyme | IC50 (µM) | Reference |

| N-acylhydrazone & Isoindoline derivatives | AChE | 0.00098 to 0.07920 | [7][14] |

| BuChE | 16.64 to 70.82 | [7][14] | |

| Oxadiazole derivatives | MAO-A | 47.25 to 129.7 | [7][14] |

| MAO-B | 117.43 to 140.02 | [7][14] | |

| 1,2,4-Oxadiazin-5(6H)-one derivatives | MAO-A | 3.75 to 14.2 | [1] |

| MAO-B | 0.371 to 6.22 | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by 1,2,4-oxadiazole compounds and the workflows for their synthesis is crucial for understanding their mechanism of action and for optimizing their production.

Conclusion

From its discovery over a century ago to its current status as a privileged scaffold in medicinal chemistry, the 1,2,4-oxadiazole core has demonstrated enduring relevance. Its synthetic accessibility, coupled with its favorable physicochemical properties and diverse biological activities, ensures its continued prominence in the quest for novel therapeutic agents. This technical guide has provided a comprehensive overview of the key aspects of 1,2,4-oxadiazole chemistry and pharmacology, offering valuable insights and practical protocols for researchers in the field. The continued exploration of this versatile heterocycle holds immense promise for the future of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. ias.ac.in [ias.ac.in]

- 6. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry and drug discovery.[1][2] Compounds containing this moiety are recognized as bioisosteres for amides and esters, which can improve their pharmacokinetic properties.[1] The 3,5-disubstituted 1,2,4-oxadiazole framework, in particular, has been a subject of considerable interest due to its association with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

This document provides a detailed description of the reaction mechanism and a comprehensive experimental protocol for the synthesis of a specific derivative, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The primary and most established synthetic strategy involves the acylation of an amidoxime followed by a cyclodehydration reaction.[3][4][5] This method is reliable and adaptable for creating diverse libraries of 1,2,4-oxadiazole compounds.

Overall Reaction Scheme

The synthesis is a two-step process starting from 4-bromobenzamidoxime and propionyl chloride. The first step is the O-acylation of the amidoxime to form an O-acyl amidoxime intermediate. This intermediate then undergoes thermal cyclodehydration to yield the final this compound product.

Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring proceeds through a well-established pathway involving two key transformations:

-

O-Acylation of the Amidoxime: The synthesis begins with the nucleophilic attack of the hydroxylamino group of 4-bromobenzamidoxime on the electrophilic carbonyl carbon of propionyl chloride. This reaction is typically performed in the presence of a base, such as pyridine, which acts as a solvent and neutralizes the hydrochloric acid byproduct generated during the reaction.[1][3] This step yields the crucial O-acylamidoxime intermediate.

-

Intramolecular Cyclodehydration: The O-acylamidoxime intermediate is then subjected to heat, which promotes an intramolecular cyclization and dehydration.[1][3] The amino group of the intermediate attacks the carbon of the imine group. A subsequent series of proton transfers and the elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-oxadiazole ring.

The following diagram illustrates the detailed step-by-step reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a general laboratory procedure for the synthesis of this compound.

Materials and Equipment

-

Chemicals: 4-Bromobenzamidoxime, Propionyl chloride, Pyridine (anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethanol (for recrystallization).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, heating mantle, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.

Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous pyridine (10-15 mL per gram of amidoxime). Cool the solution to 0 °C using an ice bath.

-

Acylation: Add propionyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cyclization: Heat the reaction mixture to reflux (approximately 115 °C for pyridine) for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize excess acid.[3]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

The following diagram provides a visual summary of the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The reaction conditions for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be optimized. The following table summarizes typical parameters and expected outcomes based on established literature for analogous syntheses.

| Parameter | Condition | Typical Range/Value | Expected Outcome/Notes | Reference |

| Stoichiometry | Acyl Chloride (eq) | 1.1 - 1.2 | A slight excess ensures complete consumption of the amidoxime. | [1] |

| Solvent | Base/Solvent | Pyridine or Dioxane | Pyridine acts as both solvent and acid scavenger. | [1][3] |

| Temperature | Acylation | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. | [3] |

| Cyclodehydration | 80 - 120 °C (Reflux) | Thermal energy is required to overcome the activation barrier for cyclization. | [1] | |

| Reaction Time | Acylation | 2 - 4 hours | Generally sufficient for intermediate formation. | [1] |

| Cyclodehydration | 4 - 12 hours | Monitored by TLC for completion. | [1][3] | |

| Yield | Isolated Yield | 60% - 90% | Yields are generally good to excellent but depend on purification efficiency. | [6][7] |

Conclusion

The synthesis of this compound is efficiently achieved through the condensation of 4-bromobenzamidoxime with propionyl chloride. The process, involving an initial O-acylation followed by thermal cyclodehydration, is a robust and high-yielding method widely used for creating 3,5-disubstituted 1,2,4-oxadiazoles. The provided protocols offer a solid foundation for researchers to produce this and related compounds for further investigation in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]